4-(Piperazin-1-YL)oxan-3-OL
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Overview
Description
4-(Piperazin-1-YL)oxan-3-OL is a chemical compound with the molecular formula C₉H₁₈N₂O₂ It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)oxan-3-OL typically involves the reaction of piperazine with an appropriate oxirane derivative under controlled conditions. One common method involves the use of epichlorohydrin as the oxirane source. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-YL)oxan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
4-(Piperazin-1-YL)oxan-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antibacterial, and antifungal activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industry: It is utilized in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-YL)oxan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a similar piperazine moiety but differs in its overall structure and biological activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds also contain a piperazine ring and are studied for their antifungal and antibacterial properties.
Uniqueness
4-(Piperazin-1-YL)oxan-3-OL is unique due to its specific oxane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-piperazin-1-yloxan-3-ol |
InChI |
InChI=1S/C9H18N2O2/c12-9-7-13-6-1-8(9)11-4-2-10-3-5-11/h8-10,12H,1-7H2 |
InChI Key |
SARZCIAIKHVXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N2CCNCC2)O |
Origin of Product |
United States |
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